5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole
Description
5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a methoxy group at position 5 of the benzimidazole core and a (2-methoxybenzyl)thio substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-Alzheimer properties . The methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its biological interactions and metabolic stability .
Properties
IUPAC Name |
6-methoxy-2-[(2-methoxyphenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-19-12-7-8-13-14(9-12)18-16(17-13)21-10-11-5-3-4-6-15(11)20-2/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMBPIDSSSRSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 5-methoxy-2-mercaptobenzimidazole with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Compound 2b (5-Methoxy-1H-benzo[d]imidazole)
- Synthesis: Synthesized via refluxing 4-methoxybenzene-1,2-diamine with carbon disulfide and KOH in methanol (71% yield, m.p. 190–192°C) .
- This simplicity may limit its bioactivity compared to the target compound.
Compound 2c (5-Nitro-1H-benzo[d]imidazole-2-thiol)
Omeprazole (5-Methoxy-2-((4-Methoxy-3,5-Dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole)
- Structure : Methoxy at position 5; pyridinylmethylsulfinyl group at position 2.
- Function : Proton pump inhibitor (PPI) used for gastric acid suppression .
- Comparison: The sulfinyl group and pyridine ring in omeprazole are critical for binding H+/K+-ATPase.
Thioether and Aryl Modifications
Compound 12 (5-Methoxy-2-(((E)-2-(p-Tolyl)ethyl)thio)-1H-benzo[d]imidazole)
- Structure : p-Tolyl-substituted thioethyl chain at position 2.
- Activity : Exhibited acetylcholinesterase (AChE) inhibition (IC50 = 1.2 µM) in anti-Alzheimer studies .
- Comparison : The p-tolyl group enhances hydrophobic interactions with AChE’s peripheral anionic site. The target compound’s 2-methoxybenzyl group may offer similar or improved binding due to additional methoxy interactions .
Compound 19 (1-Benzyl-2-((4-Methoxybenzyl)thio)-1H-Benzo[d]imidazole)
- Structure : N-Benzyl substitution and 4-methoxybenzylthio at position 2.
- Synthesis : Prepared via alkylation under NaH in THF .
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis involves straightforward thioether formation, similar to other benzimidazoles (e.g., reflux with KOH and carbon disulfide) . However, impurities like dimerized derivatives (e.g., 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-...-1H-benzo[d]imidazole) require HPLC purification (>98% purity) .
Molecular Docking : Benzimidazoles with arylthio groups (e.g., compound 12) show strong binding to AChE via π-π stacking and hydrophobic interactions . The 2-methoxybenzyl group in the target compound may similarly interact with aromatic residues in enzyme active sites.
Metabolic Stability : Methoxy groups generally improve metabolic stability by reducing oxidative degradation. However, the thioether linkage may still be susceptible to cytochrome P450-mediated oxidation .
Biological Activity
5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₁N₂OS
- Molecular Weight : 205.27 g/mol
- CAS Number : 37052-78-1
The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds bearing the benzimidazole moiety have been shown to inhibit various cancer cell lines effectively. The presence of methoxy groups in the structure often enhances the cytotoxic activity.
- Case Study : A study demonstrated that similar benzimidazole derivatives exhibited IC₅₀ values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines, indicating strong anticancer potential .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The substitution patterns on the benzene ring significantly influence their effectiveness against bacterial strains.
- Research Findings : Compounds with methoxy substitutions showed improved antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
The imidazole ring in the compound has been associated with antiviral properties, particularly against HIV and other viral pathogens.
- Study Reference : A synthesis of imidazole thioacetanilides revealed promising results as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the potential of imidazole-containing compounds in antiviral therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzimidazole scaffold can lead to enhanced biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Essential for anticancer activity |
| Methoxy groups | Increase solubility and bioavailability |
| Aromatic substitutions | Affect binding affinity to target proteins |
Pharmacological Studies
Recent studies have focused on the synthesis of various benzimidazole derivatives and their biological evaluations:
- Antitumor Studies : Various derivatives were synthesized and tested against human cancer cell lines, showing significant cytotoxic effects.
- Antimicrobial Testing : The synthesized compounds were tested for their ability to inhibit bacterial growth, demonstrating efficacy against multiple strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
